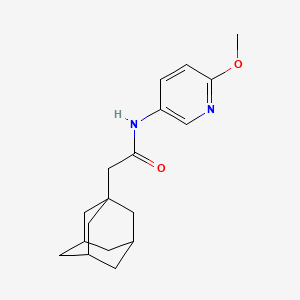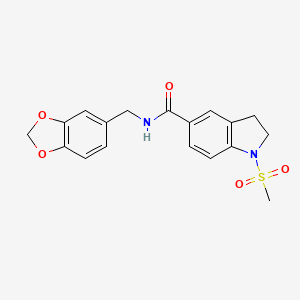
N-(5-methylisoxazol-3-yl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Vue d'ensemble
Description
N-(5-methylisoxazol-3-yl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide, also known as MIPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. MIPO is a pyrrolidine-based compound that has been found to exhibit significant neuroprotective properties and has been studied extensively for its potential therapeutic uses in various neurological disorders.
Mécanisme D'action
The exact mechanism of action of N-(5-methylisoxazol-3-yl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide is not fully understood, but it is believed to act through the modulation of various neurotransmitter systems in the brain. This compound has been found to modulate the levels of glutamate, an important neurotransmitter involved in various neurological processes such as learning and memory. This compound has also been found to modulate the levels of reactive oxygen species, which are known to play a role in various neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant neuroprotective properties in various in vitro and in vivo studies. It has been shown to reduce neuronal damage and improve neuronal survival in various neurodegenerative disorders. This compound has also been found to reduce inflammation and oxidative stress, which are known to play a role in various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(5-methylisoxazol-3-yl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide is its potential therapeutic uses in various neurological disorders. This compound has been found to exhibit significant neuroprotective properties and has been studied extensively for its potential therapeutic uses in various neurological disorders. However, one of the major limitations of this compound is its relatively low solubility, which can make it difficult to administer in certain experimental setups.
Orientations Futures
There are several future directions for the study of N-(5-methylisoxazol-3-yl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide. One potential direction is the further characterization of its mechanism of action. While the exact mechanism of action of this compound is not fully understood, further studies can help elucidate the various neurotransmitter systems and pathways that are modulated by this compound. Another potential direction is the development of more efficient synthesis methods for this compound, which can help improve its solubility and bioavailability. Finally, further studies can help explore the potential therapeutic uses of this compound in various neurological disorders, which can help pave the way for the development of novel therapeutic agents.
Applications De Recherche Scientifique
N-(5-methylisoxazol-3-yl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential applications in the field of neuroscience. It has been found to exhibit significant neuroprotective properties and has been studied for its potential therapeutic uses in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke.
Propriétés
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-10-5-3-4-6-13(10)19-9-12(8-15(19)20)16(21)17-14-7-11(2)22-18-14/h3-7,12H,8-9H2,1-2H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQFCOIHEMBYKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=NOC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49730240 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-tert-butyl-7,8-dimethoxy-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol](/img/structure/B4419992.png)
![N-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B4419998.png)


![N-(2,3-dichlorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4420017.png)
![N-(tert-butyl)-2-(4-{[(2-furylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4420028.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxamide](/img/structure/B4420031.png)
![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]propanoic acid](/img/structure/B4420037.png)
![1-methyl-2-[(4-phenylpiperazin-1-yl)carbonyl]pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4420042.png)
![methyl 4-(4-acetylpiperazin-1-yl)-3-[(4-ethoxybenzoyl)amino]benzoate](/img/structure/B4420047.png)

![N-(2-isopropoxyphenyl)-2-[(3-methylquinoxalin-2-yl)thio]acetamide](/img/structure/B4420058.png)
![4-[(1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)carbonyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B4420067.png)
![methyl [3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetate](/img/structure/B4420070.png)